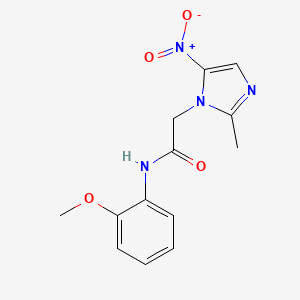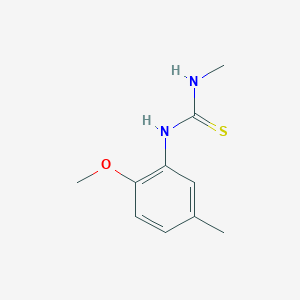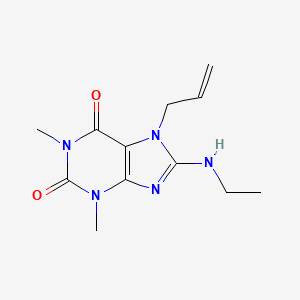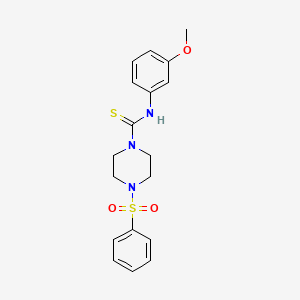![molecular formula C15H16N2O4 B5806387 N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)
N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide, also known as MAFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids and other bioactive lipids. Inhibition of FAAH by MAFP has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and related pathways.
Mecanismo De Acción
The mechanism of action of N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide involves the inhibition of FAAH, which is responsible for the hydrolysis of endocannabinoids and other bioactive lipids. Inhibition of FAAH by N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and other signaling pathways. The exact mechanism of how N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide interacts with FAAH is still being studied, but it is believed to involve covalent binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Inhibition of FAAH by N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. Increased levels of endocannabinoids can lead to decreased pain perception, reduced inflammation, and improved mood. N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has also been shown to have anti-cancer properties, as increased levels of endocannabinoids can induce apoptosis in cancer cells. However, the effects of N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide may vary depending on the tissue and the experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which allows for precise manipulation of the endocannabinoid system. N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide can also be administered in vivo or in vitro, making it suitable for various experimental designs. However, N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in some experimental models. N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide can also have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide. One area of interest is the development of more potent and selective FAAH inhibitors that can overcome the limitations of N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide. Another direction is the investigation of the role of FAAH in various physiological processes, such as metabolism, immune function, and neuroprotection. N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide can also be used to study the interaction between the endocannabinoid system and other signaling pathways, such as the opioid and dopamine systems. Overall, N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has the potential to be a valuable tool for studying the endocannabinoid system and related pathways, and further research is needed to fully understand its effects and applications.
In conclusion, N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its potent inhibition of FAAH has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and related pathways. While N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has some limitations, it has several advantages as a research tool and has the potential to contribute to the understanding of various physiological processes. Future research involving N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide is needed to fully explore its effects and applications.
Métodos De Síntesis
The synthesis of N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with propionyl chloride to form 2-methoxy-5-(propionylamino)benzoic acid. This intermediate is then coupled with furfurylamine to produce the final product, N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide. The synthesis method has been described in detail in various scientific publications and is considered reliable.
Aplicaciones Científicas De Investigación
N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has been extensively used in scientific research to study the endocannabinoid system and related pathways. It has been shown to inhibit FAAH activity in various tissues, including the brain, liver, and adipose tissue. Inhibition of FAAH by N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are known to have various physiological functions. N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has also been used to study the role of FAAH in pain perception, inflammation, and other physiological processes.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-14(18)16-10-6-7-12(20-2)11(9-10)17-15(19)13-5-4-8-21-13/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISJZKBAOQZYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)


![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)





![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)